(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Metabolic Pathways and Pharmacokinetics
Research has investigated the metabolic pathways and pharmacokinetics of complex compounds related to (2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid. For instance, the study on INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, elucidates absorption, metabolism, and excretion profiles, highlighting the compound's rapid absorption, monophasic or biphasic decline, and the recovery of administered radioactivity, mainly through urine and feces. The study indicates a low circulating metabolite burden and identifies major metabolites in plasma, suggesting comprehensive metabolic processing and potential implications for similar complex compounds (Shilling et al., 2010).
2. Metabolites and Biomonitoring
The identification of metabolites and their quantification in human urine offers insights into exposure and metabolism of fragrance compounds like lysmeral, closely related to the complex structures of compounds like this compound. The development of biomonitoring methods for lysmeral, involving the determination of metabolites like lysmerol and lysmerylic acid in urine, underscores the relevance of understanding metabolic pathways and potential exposure levels in the human body (Scherer et al., 2017).
3. Energy Metabolism and Biochemical Pathways
Investigations into the effects of short-chain fatty acids (SCFAs) on human energy metabolism provide a framework for understanding the biochemical pathways and physiological impacts of compounds like this compound. Studies demonstrate the influence of SCFA mixtures on fat oxidation, energy expenditure, and hormone levels in the human body, highlighting the potential of such compounds to modulate metabolic processes and contribute to body weight control and insulin sensitivity (Canfora et al., 2017).
4. Anxiolytic Effects and Neurological Pathways
Research on derivatives of pyrazol compounds, structurally similar to this compound, reveals their anxiolytic-like effects and interactions with neurological pathways. The design and pharmacological evaluation of compounds like LQFM032 indicate their potential to modulate anxiety-related behaviors through benzodiazepine and nicotinic pathways, providing a basis for understanding the neurological implications of similar complex structures (Brito et al., 2017).
5. Environmental and Biological Monitoring
Human biomonitoring studies provide insights into the exposure and metabolism of complex fragrance chemicals, which can be extrapolated to understand the environmental and biological interactions of compounds like this compound. Investigations into the urinary concentrations of lysmeral metabolites, their association with product usage, and the implication of these findings for exposure reduction and health risk assessments underscore the significance of environmental and biological monitoring in understanding the impact of such compounds (Murawski et al., 2020).
Properties
IUPAC Name |
(E)-3-(1-but-2-ynylpyrazol-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h4-5,7-8H,6H2,1H3,(H,13,14)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTCXIOGFCCAAK-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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